molecular formula C18H11BrO4S B383472 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate CAS No. 433305-82-9

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate

Cat. No.: B383472
CAS No.: 433305-82-9
M. Wt: 403.2g/mol
InChI Key: VOEIJODYSCHTGT-VOTSOKGWSA-N
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Description

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate is a complex organic compound with the molecular formula C18H11BrO4S.

Scientific Research Applications

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and thienyl group may play crucial roles in binding to target molecules, while the furoate ester may influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thienyl group and furoate ester differentiates it from other similar compounds, potentially leading to unique applications and interactions .

Properties

IUPAC Name

[4-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO4S/c19-12-5-8-16(23-18(21)17-4-1-9-22-17)14(11-12)15(20)7-6-13-3-2-10-24-13/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEIJODYSCHTGT-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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